1-Iodoferrocene

説明

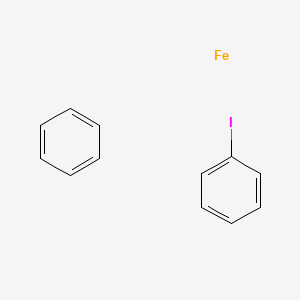

1-Iodoferrocene, also known as FcI, is an organic compound with the chemical formula Fe(C5H5)2I . It is a red-brown solid, stable at room temperature .

Synthesis Analysis

The synthesis of 1-Iodoferrocene involves mono- and dilithiation of ferrocene followed by conversion into iodoferrocenes by reaction with iodine .Molecular Structure Analysis

The molecular structure of 1-Iodoferrocene was determined by X-ray single crystal diffraction . The molecular formula is CHFeI, with an average mass of 311.928 Da and a mono-isotopic mass of 311.909821 Da .Chemical Reactions Analysis

1-Iodoferrocene is a key compound in the synthesis of substituted ferrocenes, particularly where Heck, Sonogashira, Suzuki-Miyaura or Ullmann coupling reactions are involved because they are highly reactive in such coupling reactions .Physical And Chemical Properties Analysis

1-Iodoferrocene is a red-brown solid, stable at room temperature . It has good light absorption properties and is commonly used as dyes, pigments, and photosensitizers .科学的研究の応用

Catalysis and Synthesis : Iodoferrocene is used in palladium-catalyzed reactions with olefins and acetylenes to produce alkenylferrocene derivatives and diferrocenylacetylene (Kasahara, Izumi, & Maemura, 1977).

Improved Synthesis and Purification : Enhanced methods for synthesizing and purifying iodoferrocene and 1,1'-diiodoferrocene have been developed, yielding these compounds in high purity and good yields (Roemer & Nijhuis, 2014).

Functionalization of Iodoferrocenes : Research on the preparation of various 1′-substituted iodoferrocenes and their application in Heck coupling reactions with ethenylferrocene has been documented (Roemer, Donnadieu, & Nijhuis, 2016).

Formation of Oligomeric Ferrocenes : Studies on the mixed Ullmann reaction of iodoferrocene and 1,2-diiodoferrocene have produced a range of oligomeric ferrocenes, including biferrocene, terferrocene, and various isomeric quinqueferrocenes (Roling & Rausch, 1977).

Purification Methods : A simple method for purifying iodoferrocene, synthesized from ferrocene, has been reported. This method addresses the challenge of obtaining pure iodoferrocene, which typically involves complex and potentially toxic procedures (Goeltz & Kubiak, 2011).

Acetylation Studies : The acetylation of substituted ferrocenes, including iodoferrocene, has been examined. This research offers insights into the behavior and properties of these compounds under acetylation conditions (Hall & Richards, 1963).

Novel Routes to Disubstituted Ferrocenes : A unique approach for accessing 1,1′-disubstituted ferrocenes has been established, involving remote deprotometalation of certain ferrocenecarboxamide compounds (Erb et al., 2020).

Synthesis of Ferrocenyl Alkyl Ethers : The copper(I)-mediated Ullman-type coupling of iodoferrocene with alcoholates has enabled the preparation of oxygen-substituted ferrocenes, expanding the possibilities for synthesizing novel ferrocene derivatives (Schaarschmidt & Lang, 2010).

将来の方向性

1-Iodoferrocene is a versatile synthon that has been incorporated in a variety of materials and devices including in molecular tunnel junctions, organic electronic devices, thermotropic liquid crystals, electrochromic materials, and sensors of biomolecules . Its iodo functionality is suitable for transition metal catalyzed cross-coupling reactions, and it undergoes halogen lithium exchange reactions . Due to its bifunctionality, it is also suitable for the preparation of oligomers or polymers .

特性

IUPAC Name |

benzene;iodobenzene;iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5I.C6H6.Fe/c7-6-4-2-1-3-5-6;1-2-4-6-5-3-1;/h1-5H;1-6H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOZGKFZPQMDAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1.C1=CC=C(C=C1)I.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FeI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodoferrocene | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B598797.png)

![6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B598799.png)

![Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B598810.png)

![7-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B598813.png)